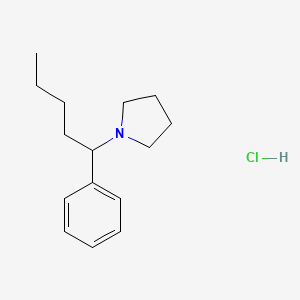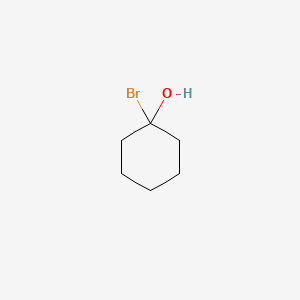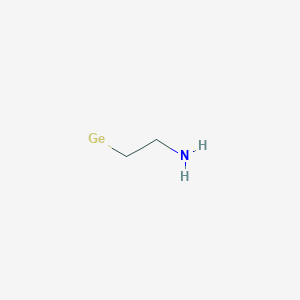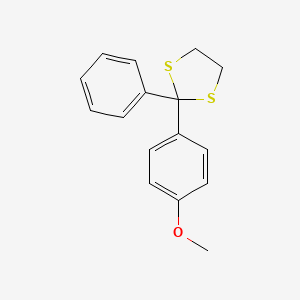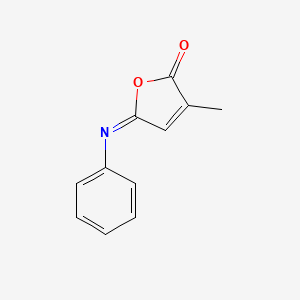![molecular formula C10H8N4O4 B14445403 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione CAS No. 79344-67-5](/img/structure/B14445403.png)
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a 4-nitrophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione typically involves the reaction of 4-nitroaniline with a pyrimidine derivative. One common method involves the condensation of 4-nitroaniline with a pyrimidine-2,4-dione precursor under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The compound can be oxidized to form nitroso derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Reduction: 6-[(4-aminophenyl)amino]pyrimidine-2,4(1H,3H)-dione.
Oxidation: 6-[(4-nitrosophenyl)amino]pyrimidine-2,4(1H,3H)-dione.
Substitution: Various alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also contain a pyrimidine ring and have been studied for their potential as PARP-1 inhibitors.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds share structural similarities and have diverse biological activities.
Uniqueness
6-[(4-nitrophenyl)amino]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the 4-nitrophenylamino group, which imparts specific electronic and steric properties. This makes it a valuable scaffold for the development of new compounds with tailored biological activities .
Propiedades
Número CAS |
79344-67-5 |
|---|---|
Fórmula molecular |
C10H8N4O4 |
Peso molecular |
248.19 g/mol |
Nombre IUPAC |
6-(4-nitroanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H8N4O4/c15-9-5-8(12-10(16)13-9)11-6-1-3-7(4-2-6)14(17)18/h1-5H,(H3,11,12,13,15,16) |
Clave InChI |
DPECUKBLFXDXTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=CC(=O)NC(=O)N2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


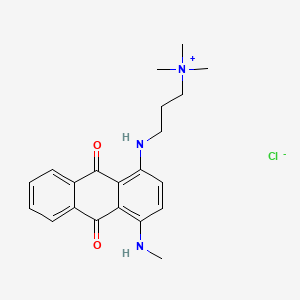
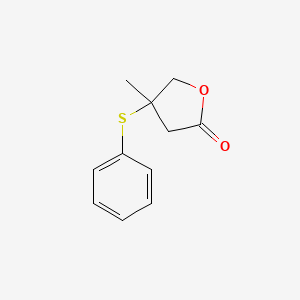

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
